molecular formula C27H27ClFNO4 B11528535 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11528535
M. Wt: 484.0 g/mol
InChI Key: TUFXYFXCNPKPDV-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the ethoxyethyl, chlorophenyl, fluorophenyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a β-ketoester to form the hexahydroquinoline core structure.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethoxyethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.

    Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar compounds to 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities. Examples include:

  • 7-(4-Bromophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 7-(4-Methylphenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H27ClFNO4

Molecular Weight

484.0 g/mol

IUPAC Name

2-ethoxyethyl 7-(4-chlorophenyl)-4-(3-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H27ClFNO4/c1-3-33-11-12-34-27(32)24-16(2)30-22-14-19(17-7-9-20(28)10-8-17)15-23(31)26(22)25(24)18-5-4-6-21(29)13-18/h4-10,13,19,25,30H,3,11-12,14-15H2,1-2H3

InChI Key

TUFXYFXCNPKPDV-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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